4-(2-Fluoroethoxy)benzenesulfonyl chloride
Overview
Description
4-(2-Fluoroethoxy)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.67 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-fluoroethoxy group. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 4-(2-Fluoroethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-fluoroethanol in the presence of a base such as pyridine . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-fluoroethoxy group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-Fluoroethoxy)benzenesulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
The major products formed from these reactions are sulfonamides, sulfonate esters, and sulfonate thioesters .
Scientific Research Applications
4-(2-Fluoroethoxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
4-(2-Fluoroethoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride. While these compounds share similar reactivity due to the presence of the sulfonyl chloride group, this compound is unique due to the presence of the 2-fluoroethoxy substituent, which can impart different chemical and physical properties .
Comparison with Similar Compounds
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
- Methanesulfonyl chloride
These compounds are commonly used in organic synthesis and industrial applications, but their specific reactivity and applications may vary based on their structure .
Properties
IUPAC Name |
4-(2-fluoroethoxy)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIOGPIPGPCBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCF)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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